Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D-
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Overview
Description
Polyoxin G is a member of the polyoxin family, which are naturally occurring peptidyl nucleoside antibiotics. These compounds were first isolated from the soil bacterium Streptomyces cacaoi varasoensis in the 1960s . Polyoxins are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyoxin G can be synthesized through a series of chemical reactions involving the nucleoside moiety and the peptidyl moiety. The nucleoside moiety typically consists of a 5-aminohexuronic acid with N-glycosidically bound thymine, while the peptidyl moiety includes carbamoylpolyoxamic acid . The synthesis involves the formation of a peptide bond between these two moieties under specific reaction conditions, such as the use of coupling reagents and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of polyoxin G involves the fermentation of Streptomyces cacaoi in controlled bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate polyoxin G. Techniques such as crystallization and chromatography are employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Polyoxin G undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .
Major Products: The major products formed from these reactions are polyoxin G derivatives with modified nucleoside or peptidyl moieties. These derivatives are often tested for their antifungal activity to identify compounds with improved efficacy .
Scientific Research Applications
Polyoxin G has a wide range of scientific research applications, including:
Mechanism of Action
Polyoxin G exerts its antifungal effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By mimicking the natural substrate UDP-N-acetylglucosamine, polyoxin G binds to the active site of chitin synthase, preventing the formation of chitin and leading to cell wall disruption and fungal cell death .
Comparison with Similar Compounds
Polyoxin G is unique among nucleoside antibiotics due to its specific inhibition of chitin synthase. Similar compounds include:
Blasticidin S: Another nucleoside antibiotic, blasticidin S inhibits protein synthesis in fungi but does not target chitin synthase.
Tunicamycin: This compound inhibits N-glycosylation in mammalian cells and has a different mechanism of action compared to polyoxin G.
Polyoxin G’s specificity for chitin synthase makes it a valuable tool in antifungal research and applications, distinguishing it from other nucleoside antibiotics .
Properties
CAS No. |
22976-88-1 |
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Molecular Formula |
C17H25N5O12 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C17H25N5O12/c18-7(1-6(24)4-33-16(19)31)13(28)20-8(15(29)30)11-9(25)10(26)14(34-11)22-2-5(3-23)12(27)21-17(22)32/h2,6-11,14,23-26H,1,3-4,18H2,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32) |
InChI Key |
PTLPNIZVMLFTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)CO |
Origin of Product |
United States |
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